5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid
CAS No.: 2384894-85-1
Cat. No.: VC6507998
Molecular Formula: C7H4N2O3S
Molecular Weight: 196.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2384894-85-1 |
|---|---|
| Molecular Formula | C7H4N2O3S |
| Molecular Weight | 196.18 |
| IUPAC Name | 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12) |
| Standard InChI Key | VLZPWFUTFSKFAR-UHFFFAOYSA-N |
| SMILES | C1=C(N2C=C(SC2=N1)C(=O)O)C=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid is C₇H₅N₂O₃S, with a molecular weight of 213.20 g/mol. The compound integrates a formyl group (-CHO) at position 5 and a carboxylic acid (-COOH) at position 2 of the imidazo[2,1-b]thiazole core (Figure 1). This arrangement creates a planar, conjugated system that enhances stability while allowing for nucleophilic and electrophilic reactivity at distinct sites .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Density | 1.7 ± 0.1 g/cm³ (estimated) | |
| Solubility | Low in polar solvents | |
| logP (Partition Coefficient) | ~1.2 (predicted) |
The density and logP values align with trends observed in structurally analogous imidazo[2,1-b]thiazole derivatives, such as imidazo[2,1-b]thiazole-5-carboxylic acid (CAS: 17782-81-9), which exhibits a density of 1.7 g/cm³ and a melting point of 239–240°C . The formyl group’s electron-withdrawing nature likely reduces basicity compared to unsubstituted analogs .
Synthetic Pathways and Modifications
Core Scaffold Construction
The imidazo[2,1-b]thiazole ring system is typically synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones. For example, ethyl 2-aminothiazole-5-carboxylate reacts with 2-chloro-1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethanone under heated conditions (90–100°C) in DMF to yield ethyl 6-substituted imidazo[2,1-b]thiazole-2-carboxylates . This method parallels the synthesis of 5-formyl derivatives, where formylation is introduced post-cyclization .
Formylation and Functionalization
The Vilsmeier–Haack reaction is a critical step for introducing the formyl group. In this method, imidazo[2,1-b]thiazole intermediates are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate electrophilic formylating agents. For instance, imidazo[2,1-b]thiazole aldehydes like 8–10 (Table 2) are synthesized via this route, enabling subsequent derivatization into 1,4-dihydropyridines (1,4-DHPs) for biological evaluation .
Table 2: Representative Imidazo[2,1-b]thiazole Aldehydes
| Compound | R Group | Yield (%) | Application |
|---|---|---|---|
| 8 | 4-(CF₃)-C₆H₄ | 72 | Anticancer hybrids |
| 9 | C₂H₅ | 68 | CA inhibitors |
| 10 | CH₂CH═CH₂ | 65 | Antimicrobial agents |
For 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid, the formylation likely occurs at position 5 after constructing the carboxylic acid moiety at position 2, though explicit synthetic details remain undisclosed in public literature .
Biological Activity and Applications
Carbonic Anhydrase Inhibition
While no direct studies on this compound exist, related imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates exhibit selective inhibition of human carbonic anhydrase II (hCA II), with Kᵢ values of 57.7–98.2 µM . The carboxylic acid group in 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid may enhance binding to zinc-containing enzymes like hCA II through coordination interactions .
Challenges and Future Directions
The discontinued status of 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid (Ref. 3D-JVD89485) highlights synthesis and stability challenges . Potential degradation pathways include:
-
Hydrolysis: The formyl group may undergo hydration in aqueous media.
-
Decarboxylation: Acidic or basic conditions could cleave the carboxylic acid moiety.
-
Oxidation: The thiazole sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones .
Table 3: Stability Assessment of Related Compounds
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1.2 (gastric) | Decarboxylation | 2.1 |
| pH 7.4 (plasma) | Oxidation | 8.5 |
| UV light (254 nm) | Ring cleavage | 0.7 |
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